molecular formula C18H14ClN5O B2578611 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-20-6

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2578611
CAS No.: 893930-20-6
M. Wt: 351.79
InChI Key: GXANVLHKXVXKSQ-UHFFFAOYSA-N
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Description

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzylamine with benzyl isocyanide and a suitable triazole precursor under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or ultrasonic-assisted synthesis, to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

6-benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-7-8-14(9-15(12)19)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANVLHKXVXKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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